molecular formula C4H5Cl2NS B8136030 4-Chlorothiophen-3-amine hydrochloride

4-Chlorothiophen-3-amine hydrochloride

Cat. No.: B8136030
M. Wt: 170.06 g/mol
InChI Key: OFFGHOYNUAMGLK-UHFFFAOYSA-N
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Description

4-Chlorothiophen-3-amine hydrochloride is a chemical compound with the molecular formula C4H5Cl2NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorothiophen-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiophen-3-amine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiophen-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Chlorothiophen-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorothiophen-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a role in inflammation and pain. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorothiophen-2-amine
  • 4-Chlorothiophen-3-ol
  • 4-Chlorothiophen-2-carboxylic acid

Uniqueness

4-Chlorothiophen-3-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable tool in research .

Properties

IUPAC Name

4-chlorothiophen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.ClH/c5-3-1-7-2-4(3)6;/h1-2H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFGHOYNUAMGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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